molecular formula C9H6Cl2N4O B3329619 s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- CAS No. 61382-84-1

s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-

Cat. No.: B3329619
CAS No.: 61382-84-1
M. Wt: 257.07 g/mol
InChI Key: LIUAWCQCHQAWLT-UHFFFAOYSA-N
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Description

s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring.

Preparation Methods

The synthesis of s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with 2,5-dichloroaniline in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dioxane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alcohols.

    Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles like halogens.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused triazine derivatives.

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific nucleophiles and reaction conditions employed .

Scientific Research Applications

s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- has been extensively studied for its applications in various scientific fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives with tailored properties.

    Biology: It exhibits significant biological activities, including antifungal, anticancer, antiviral, and antitumor properties

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of luminescent elements, electronic devices, and photoelectric conversion elements.

Mechanism of Action

The mechanism of action of s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which are implicated in tumorigenesis and progression . The compound’s ability to interact with these enzymes disrupts cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- can be compared with other triazine derivatives such as:

    4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties and applications in high-energy materials.

    2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Used in the development of energetic materials due to its high heat of formation and thermal stability.

    1,3,5-Triazine 4-aminobenzoic acid derivatives: Exhibits antimicrobial activity and is used in the development of novel antimicrobial agents.

The uniqueness of s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-6-(2,5-dichlorophenyl)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-4-1-2-6(11)5(3-4)7-13-8(12)15-9(16)14-7/h1-3H,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAWCQCHQAWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=O)N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210305
Record name s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61382-84-1
Record name s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061382841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazin-2-ol, 4-amino-6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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